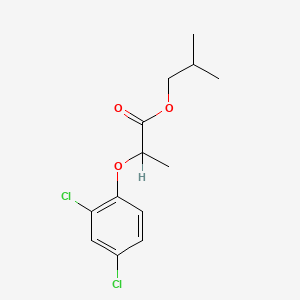

Isobutyl 2-(2,4-dichlorophenoxy)propionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61961-11-3 |

|---|---|

Molecular Formula |

C13H16Cl2O3 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

2-methylpropyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C13H16Cl2O3/c1-8(2)7-17-13(16)9(3)18-12-5-4-10(14)6-11(12)15/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

BQVQYSNGMWIMPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization

Established Synthetic Routes for the 2,4-Dichlorophenoxyacetic Acid Precursor

The industrial synthesis of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), the foundational precursor, is well-established and typically follows one of two primary chemical pathways. wikipedia.orgwho.intmt.gov These routes are chosen based on factors such as raw material availability, cost, and the desired purity of the final product.

The first major route involves a two-step process starting with phenol (B47542). Phenol is first condensed with chloroacetic acid under basic conditions in a reaction analogous to the Williamson ether synthesis to produce phenoxyacetic acid. who.intacs.orggoogle.com This intermediate is subsequently chlorinated to introduce two chlorine atoms onto the aromatic ring, yielding 2,4-D. who.intacs.org A variation of this chlorination step involves the use of hydrochloric acid and an oxidant in the presence of a chlorination catalyst. google.com

The second, and more common, industrial method reverses these steps. who.int It begins with the chlorination of phenol to generate 2,4-dichlorophenol (B122985). wikipedia.orgmt.gov This chlorinated intermediate is then reacted with chloroacetic acid (or its sodium salt, sodium chloroacetate) in an alkaline solution, such as aqueous sodium hydroxide (B78521), to form the sodium salt of 2,4-D. wikipedia.orgwipo.intcdc.gov The final step involves acidification with a strong acid, like hydrochloric acid, to precipitate the 2,4-D product. wipo.int This latter method is often preferred for its technical maturity and widespread application. google.com

Recent patents have described modifications to this process, such as the use of a Na₂O/SiO₂ catalyst during the condensation of sodium 2,4-dichlorophenoxide and sodium chloroacetate (B1199739) in an aqueous medium to improve reaction rates and yields. wipo.int

Table 1: Comparison of Primary Synthesis Routes for 2,4-Dichlorophenoxyacetic Acid

| Route | Starting Materials | Key Intermediates | Key Reactions | References |

| Route 1 | Phenol, Chloroacetic Acid, Chlorine | Phenoxyacetic Acid | 1. Ether Synthesis2. Chlorination | who.intacs.orggoogle.com |

| Route 2 | Phenol, Chlorine, Chloroacetic Acid | 2,4-Dichlorophenol | 1. Chlorination2. Ether Synthesis | wikipedia.orgwho.intmt.govwipo.intcdc.gov |

To synthesize the specific precursor for Isobutyl 2-(2,4-dichlorophenoxy)propionate, which is 2-(2,4-dichlorophenoxy)propionic acid (also known as Dichlorprop), a similar ether synthesis is employed, substituting 2-chloropropionic acid for chloroacetic acid. The reaction proceeds between 2,4-dichlorophenol and sodium 2-chloropropionate.

Esterification Processes Leading to this compound

The conversion of the carboxylic acid precursor, 2-(2,4-dichlorophenoxy)propionic acid, into its isobutyl ester is achieved through esterification. This is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water.

While specific literature for the isobutyl ester is limited, the process is analogous to the synthesis of other commercial 2,4-D esters, such as the butyl or isooctyl esters. who.intnih.gov The synthesis of the butyl ester of 2,4-D, for instance, is accomplished by the esterification of the acid with butanol, utilizing a ferric chloride catalyst. who.int Similarly, the synthesis of this compound involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with isobutanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to increase the reaction rate. The process involves heating the mixture of the acid, isobutanol, and catalyst, often with a mechanism to remove the water produced to drive the equilibrium towards the ester product.

More advanced methods for esterification may utilize different activating agents. For example, phosphonitrilic chloride (PNT) has been reported as an effective activator for coupling phenoxyacetic acid with phenols, suggesting its potential application in activating the carboxylic acid for reaction with an alcohol under mild conditions. jocpr.com

Table 2: General Reaction for the Esterification of 2-(2,4-dichlorophenoxy)propionic acid

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product | Byproduct |

| 2-(2,4-dichlorophenoxy)propionic acid | Isobutanol | Sulfuric Acid (H₂SO₄) | This compound | Water (H₂O) |

Advancements in Sustainable Synthesis Methodologies for Phenoxy Acid Esters

In line with the principles of green chemistry, significant research has been directed toward developing more sustainable and environmentally benign methods for producing phenoxy acid esters and other agrichemicals. azocleantech.comficci.in The goal is to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. mdpi.com

One promising approach is the use of solid supports and solvent-free reaction conditions. Research has demonstrated that inorganic materials like silica, clays, and zeolites can act as effective supports for the esterification of 2,4-dichlorophenoxyacetic acid. rsc.org These reactions can be conducted under mild conditions without organic solvents, and the conversion rates are significantly enhanced when assisted by microwave irradiation. rsc.org This method offers a cleaner and more rapid alternative to traditional synthesis. rsc.org

Biocatalysis represents another key area of advancement for the sustainable synthesis of esters. nih.gov Enzymes, particularly lipases, are being used to catalyze esterification reactions under milder conditions, which reduces energy consumption and the formation of byproducts. nih.gov For example, lipase (B570770) B from Candida antarctica has been successfully used to synthesize various esters of phenolic compounds. nih.gov The enzymatic synthesis of phenolic acid esters is an attractive green alternative, offering high selectivity and avoiding the use of harsh chemical reagents. mdpi.com These biocatalytic methods are part of a broader shift towards using renewable feedstocks and designing safer chemical processes in the agricultural industry. azocleantech.commdpi.com

Table 3: Overview of Sustainable Synthesis Methodologies

| Methodology | Description | Advantages | References |

| Solid-Supported, Solvent-Free Synthesis | Uses inorganic materials (e.g., silica, clays) as supports for the esterification reaction, often enhanced with microwave assistance. | Reduces or eliminates the need for organic solvents, increases reaction speed, simplifies product purification. | rsc.org |

| Biocatalysis (Enzymatic Esterification) | Employs enzymes, such as lipases, to catalyze the formation of the ester bond from the carboxylic acid and alcohol. | Operates under mild temperature and pH conditions, highly selective, environmentally friendly, reduces byproducts. | nih.govmdpi.com |

Mechanisms of Biological Action in Plant Systems

Auxinic Mimicry and Phytohormonal Pathway Disruption

Isobutyl 2-(2,4-dichlorophenoxy)propionate is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical family. herts.ac.uk Its mechanism of action is centered on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. unl.eduresearchgate.net Synthetic auxins like the active form of this compound, 2,4-D, are structurally similar to IAA and can elicit similar physiological responses. unl.edu However, a critical difference lies in their persistence; unlike natural auxins which are rapidly inactivated by conjugation and degradation within the plant, synthetic auxins are more stable and remain active for longer periods, leading to more effective and ultimately lethal outcomes. nih.govnih.gov

This prolonged activity results in an "auxin overload," disrupting numerous essential plant processes. researchgate.net At low concentrations, these compounds can act as plant growth regulators, stimulating cell growth, but at the higher concentrations typical of herbicidal use, they induce phytotoxic effects that lead to plant death. unl.eduunl.edu The herbicidal action stems from causing uncontrolled cell division in the vascular tissues of susceptible plants. herts.ac.ukorst.edu

The molecular basis for the action of auxinic herbicides lies in their interaction with the plant's auxin perception and signaling machinery. nih.gov The primary pathway involves a nuclear receptor complex known as SCF-TIR1/AFB. scielo.br This complex consists of the SKP1-Cullin-F-box protein (SCF) associated with the Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins, which function as the auxin co-receptors. nih.govscielo.br

In the absence of auxin, transcriptional repressor proteins called Aux/IAA proteins bind to Auxin Response Factors (ARFs), which are transcription factors. This binding prevents ARFs from activating the expression of auxin-responsive genes. scielo.br When an auxinic herbicide molecule is present, it acts as a form of "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. scielo.br This binding targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome pathway. scielo.br

The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate or repress a wide array of auxin-responsive genes. nih.govscielo.br This rapid and sustained activation of downstream genes, particularly those involved in the biosynthesis of other phytohormones, is a central event in the herbicidal cascade. nih.govscielo.brnih.gov

The overstimulation of auxin-regulated gene expression leads to a loss of developmental control, resulting in uncontrolled and disorganized cell division, differentiation, and elongation. herts.ac.uk This aberrant growth manifests as a variety of visible symptoms in susceptible plants. nih.gov One of the most characteristic symptoms is epinasty, the downward bending and twisting of leaves and petioles, which is a direct result of uneven cell growth on the upper side of the petiole. nih.govnih.gov

Stems also exhibit abnormal growth, including swelling, twisting, and curling. nih.gov The herbicide disrupts the normal function of vascular tissues, leading to damaged phloem and xylem, which impairs the transport of water and nutrients throughout the plant. herts.ac.uk This uncontrolled proliferation leads to the formation of callus-like tissues and severe morphological deformities, ultimately causing senescence and the death of the plant. nih.govnih.gov

A crucial consequence of the disruption of auxin signaling is the profound impact on the homeostasis of other key phytohormones, most notably ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The application of auxinic herbicides at high concentrations has been shown to rapidly induce the biosynthesis of both of these stress-related hormones. nih.govnih.gov

The over-expression of auxin-responsive genes includes those encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. nih.govnih.govnih.gov The resulting burst of ethylene production is a major contributor to the phytotoxic symptoms, including epinasty and senescence. nih.gov

Simultaneously, auxinic herbicides trigger a significant increase in the levels of ABA. nih.gov This is achieved through the upregulation of genes such as NCED1, which encodes 9-cis-epoxycarotenoid dioxygenase, a key regulatory enzyme in the ABA biosynthesis pathway. nih.govnih.gov Elevated ABA levels contribute to growth inhibition, stomatal closure, and the induction of senescence programs. nih.gov The combined and synergistic overproduction of ethylene and ABA creates a severe hormonal imbalance that overwhelms the plant's regulatory systems, accelerating tissue decay and leading to death. nih.govnih.gov

Differential Susceptibility across Plant Taxa: Monocotyledonous versus Dicotyledonous Responses

A defining characteristic of phenoxyacetic herbicides like 2,4-D, the parent acid of this compound, is their selective action against broadleaf (dicotyledonous) plants, while generally having little effect on grasses (monocotyledonous plants). nih.govresearchgate.net This differential susceptibility is the basis for their widespread use in controlling broadleaf weeds in cereal crops, turf, and rangelands. orst.edunih.gov

While the complete molecular basis for this selectivity is complex and multifaceted, it is understood to involve differences in herbicide uptake, translocation, metabolism, and potentially the structure and sensitivity of the target receptor sites between monocots and dicots. Dicot plants are highly sensitive and exhibit the characteristic symptoms of uncontrolled growth, whereas monocots are generally able to tolerate the herbicide without significant phytotoxic effects. nih.gov

Subcellular and Molecular Phytotoxic Responses Induced by Auxinic Herbicides

At the subcellular level, the phytotoxicity of auxinic herbicides extends beyond hormonal disruption to include the induction of severe oxidative stress. scielo.br The application of these herbicides leads to the overproduction of Reactive Oxygen Species (ROS), which can cause widespread damage to cellular components. scielo.brresearchgate.net Research indicates that auxinic herbicides can alter the structure and arrangement of the cytoskeleton, including actin filaments and microtubules. scielo.brresearchgate.net This disruption impairs the dynamic movement and function of organelles such as peroxisomes and mitochondria, which are vital for managing cellular ROS levels. The resulting accumulation of ROS leads to lipid peroxidation, membrane damage, and ultimately, cell death. researchgate.net

Auxins, including auxinic herbicides, play a fundamental role in regulating cell elongation through the "acid growth hypothesis." scielo.br This process involves auxin stimulating proton pumps (H+-ATPases) in the plasma membrane, which actively transport protons from the cytoplasm into the cell wall space (apoplast). scielo.br The resulting decrease in apoplastic pH activates cell wall-loosening enzymes, such as expansins, which break non-covalent bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides. This increases cell wall extensibility, or plasticity, allowing the cell to expand under the force of turgor pressure. orst.edu

Interactive Data Table: Molecular Interactions of Auxinic Herbicides Click on the headers to sort the table.

| Molecular Target/Pathway | Effect of Auxinic Herbicide | Downstream Consequence | Reference |

|---|---|---|---|

| SCF-TIR1/AFB Receptor Complex | Acts as "molecular glue" promoting binding to Aux/IAA repressors. | Targets Aux/IAA proteins for degradation. | scielo.br |

| Aux/IAA Repressor Proteins | Marked for ubiquitination and degradation. | Liberation of ARF transcription factors. | nih.govscielo.br |

| Auxin Response Factors (ARFs) | Activated (de-repressed). | Transcription of auxin-responsive genes. | scielo.br |

| ACC Synthase (ACS) Genes | Upregulated. | Increased ethylene biosynthesis. | nih.govnih.govnih.gov |

| NCED Genes | Upregulated. | Increased abscisic acid (ABA) biosynthesis. | nih.govnih.gov |

| Plasma Membrane H+-ATPase | Over-stimulated. | Acidification of the cell wall (apoplast). | scielo.br |

| Expansins | Activated due to low apoplastic pH. | Increased cell wall plasticity and uncontrolled elongation. | orst.edu |

Perturbations in Protein Biosynthesis and Gene Expression

The application of phenoxy herbicides like dichlorprop (B359615) leads to significant alterations in the biosynthesis of proteins and the expression of numerous genes within the plant. wikipedia.org The herbicidal activity is associated with an abnormal increase in protein biosynthesis, which contributes to the uncontrolled growth observed in affected plants. wikipedia.org

Gene expression is also profoundly affected. Studies on the parent compound of related phenoxy herbicides, 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that it can induce the expression of genes involved in various metabolic pathways. For instance, under controlled conditions, 2,4-D has been observed to induce genes of the phenylpropanoid pathway shortly after treatment. nih.gov Furthermore, research on 2,4-D tolerant and susceptible cotton lines has revealed differential expression of genes associated with herbicide degradation and metabolism, such as flavin monooxygenase and cytochrome P450 monooxygenase. frontiersin.org In wheat, 2,4-D has been shown to impact the transcriptome, indicating a broad effect on gene expression. nih.gov The expression of genes encoding for α-ketoglutarate-dependent dioxygenases has also been noted to be induced in soil microbial communities in response to dichlorprop, indicating a genetic response to the presence of this herbicide in the environment. scilifelab.senih.gov

| Affected Process | Observed Effect | Associated Gene/Pathway | Reference |

|---|---|---|---|

| Protein Biosynthesis | Abnormal increase | General protein synthesis machinery | wikipedia.org |

| Gene Expression | Induction of phenylpropanoid pathway genes | Phenylpropanoid biosynthesis genes | nih.gov |

| Gene Expression | Upregulation of herbicide metabolism genes | Flavin monooxygenase, Cytochrome P450 | frontiersin.org |

| Gene Expression | Induction of dioxygenase-encoding genes in soil microbes | rdpA, sdpA, tfdA | scilifelab.senih.gov |

Alterations in Cellular Membrane Integrity and Ion Transport

The herbicidal action of dichlorprop and related phenoxy herbicides extends to the disruption of cellular membranes and the transport of ions. The uncontrolled cell growth induced by these synthetic auxins places significant stress on the structural integrity of cell walls and membranes. wikipedia.org The United States Environmental Protection Agency notes that dichlorprop is thought to increase cell wall plasticity. wikipedia.org

Studies on the related compound 2,4-D have demonstrated its capacity to perturb cell membranes. For example, 2,4-D has been shown to induce shape changes in human erythrocytes, suggesting an interaction with the cell membrane. umn.edu In plant systems, herbicides that disrupt cell membranes are often activated by sunlight to produce reactive oxygen species that rupture the membranes, leading to rapid tissue necrosis. umn.edu While dichlorprop's primary mode of action is as a growth regulator, the subsequent physiological stress, including the overproduction of ethylene, can lead to membrane damage. nih.govresearchgate.net

Ion transport is also affected. Research on the herbicide diclofop, which has a similar dichlorophenoxy moiety, revealed that it can cause a reduction in the electrogenic component of the membrane potential in plant cells. researchgate.net Furthermore, resistance mechanisms in some weed species to 2,4-D have been linked to alterations in cellular transport, potentially involving ABCB-type transporters that are responsible for auxin efflux. oup.com This suggests that the transport of the herbicide across cell membranes is a critical factor in its efficacy and is an area of active research.

| Cellular Component/Process | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Cell Wall | Increased plasticity | Part of the synthetic auxin effect leading to uncontrolled growth | wikipedia.org |

| Cell Membrane | Disruption and shape change (in erythrocytes for 2,4-D) | Interaction of the herbicide with the lipid bilayer | umn.edu |

| Ion Transport | Reduction in membrane potential | Inhibition of electrogenic pumps | researchgate.net |

| Herbicide Transport | Involvement of ABCB-type transporters in resistance | Alteration in transporter activity reducing herbicide accumulation at the site of action | oup.com |

Environmental Dynamics and Biogeochemical Fate

Degradation Pathways in Diverse Environmental Compartments

The dissipation of dichlorprop (B359615) from the environment is governed by a combination of biotic and abiotic processes. In soil and aquatic systems, microbial activity is the principal driver of its breakdown. Concurrently, photochemical reactions can contribute to its degradation in sunlit surface waters and on soil surfaces.

Microbial degradation is the primary mechanism for the breakdown of phenoxyalkanoic acid herbicides in the environment. researchgate.net Soil microorganisms, in particular, possess diverse metabolic capabilities that allow them to utilize these compounds as a source of carbon and energy, leading to their transformation and, ultimately, mineralization into simpler inorganic substances like CO2 and water. nih.govmdpi.com The initial step in the degradation of Isobutyl 2-(2,4-dichlorophenoxy)propionate is the hydrolysis of the ester linkage, releasing dichlorprop, which then enters specific bacterial catabolic pathways.

A variety of bacterial genera have been identified with the ability to degrade dichlorprop and the structurally similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). These microorganisms are often isolated from soils with a history of herbicide application, where they have adapted to utilize these xenobiotic compounds. nih.gov Key genera include Cupriavidus, Pseudomonas, Sphingomonas, and Delftia. nih.govnih.gov

Cupriavidus : Strains of Cupriavidus are well-documented degraders of phenoxyalkanoic acid herbicides. researchgate.net For instance, Cupriavidus gilardii T-1 has shown efficient degradation of 2,4-D and can also degrade 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP). researchgate.netnih.gov Similarly, Cupriavidus campinensis BJ71, isolated from soil with a long history of herbicide use, demonstrated the ability to use 2,4-D as its sole carbon and energy source. nih.gov

Pseudomonas : Various Pseudomonas species are capable of degrading 2,4-D and related compounds. researchgate.netresearchgate.netresearchgate.net Studies have shown that these bacteria can utilize the herbicide as a growth substrate, although degradation efficiency can vary between strains. researchgate.netresearchgate.net In synergistic consortia, Pseudomonas has been identified as a key player in the degradation of dichlorprop metabolites. nih.gov

Sphingomonas : This genus is noted for its metabolic versatility. Sphingomonas herbicidovorans MH can detoxify a range of phenoxyalkanoates, including 2,4-DP. researcher.life DNA stable isotope probing has revealed that Sphingobium and Sphingopyxis (closely related to Sphingomonas) are directly responsible for the degradation of racemic dichlorprop in soil enrichments. nih.gov

Delftia : The species Delftia acidovorans has been implicated in dichlorprop degradation. Transcripts of the rdpA gene, which is involved in the breakdown of (R)-dichlorprop, share 100% identity with the corresponding gene in Delftia acidovorans MC1. nih.gov This genus is also a known plant growth-promoting rhizobacterium, highlighting its environmental relevance in agricultural soils. asm.org

Rhodoferax : While less commonly cited for dichlorprop specifically, members of the Comamonadaceae family, which includes Rhodoferax and Delftia, are frequently involved in the degradation of aromatic compounds.

Table 1: Key Microbial Genera in Dichlorprop Degradation

Genus Noteworthy Species/Strains Degradative Capabilities References Cupriavidus C. gilardii T-1, C. campinensis BJ71, C. necator JMP134 Degrades 2,4-D and 2,4-DP. Utilizes herbicide as a sole carbon and energy source. [1, 6, 8] Pseudomonas P. aeruginosa, P. fluorescens, P. putida Degrades 2,4-D and its metabolite 2,4-dichlorophenol (B122985). Participates in synergistic degradation of dichlorprop. [4, 12, 14, 26] Sphingomonas S. herbicidovorans MH, Sphingobium sp., Sphingopyxis sp. Detoxifies various phenoxyalkanoates including 2,4-DP. Directly responsible for degradation of both dichlorprop enantiomers. [15, 26, 27] Delftia D. acidovorans MC1 Harbors genes identical to those involved in the stereospecific degradation of (R)-dichlorprop. [11, 31]

The microbial breakdown of dichlorprop is an enzymatic process involving several key classes of enzymes, primarily dioxygenases and hydrolases. nih.govnih.gov These enzymes work in a stepwise fashion to dismantle the herbicide molecule.

The degradation pathway typically begins with the action of specific dioxygenases that target the ether linkage of the phenoxypropionate side chain. For the chiral herbicide dichlorprop, this initial step is enantioselective, meaning different enzymes act on the (R) and (S) enantiomers. nih.gov

Dioxygenases : These are crucial for the initial cleavage of the dichlorprop molecule. The α-ketoglutarate-dependent dioxygenases are particularly important. nih.govnih.gov

RdpA ((R)-dichlorprop dioxygenase) : This enzyme specifically catalyzes the transformation of the (R)-enantiomer of dichlorprop to 2,4-dichlorophenol (2,4-DCP) and pyruvate. nih.gov

SdpA ((S)-dichlorprop dioxygenase) : This enzyme acts on the (S)-enantiomer, also yielding 2,4-DCP and pyruvate. nih.gov

TfdA (2,4-D dioxygenase) : While its primary substrate is 2,4-D, some TfdA-type enzymes can also degrade the (S)-enantiomer of dichlorprop. electronicsandbooks.com

TfdB (2,4-DCP hydroxylase) : Following the initial cleavage, this monooxygenase hydroxylates the resulting 2,4-DCP to form 3,5-dichlorocatechol. researchgate.netnih.gov

TfdC (Chlorocatechol 1,2-dioxygenase) : This enzyme cleaves the aromatic ring of 3,5-dichlorocatechol, a critical step in mineralization. researchgate.net

Hydrolases : These enzymes are involved in later stages of the degradation pathway and in the initial breakdown of ester formulations.

Esterases/Lipases : An initial hydrolysis of this compound is necessary to form dichlorprop. Enzymes like lipase (B570770) from Aspergillus niger have been shown to catalyze the enantioselective hydrolysis of dichlorprop methyl ester, suggesting a similar mechanism for the isobutyl ester. nih.gov

TfdE (Chlorodienelactone hydrolase) : This hydrolase acts on a downstream intermediate, 2-chlorodienelactone, converting it to 2-chloromaleylacetate. researchgate.net

Table 2: Key Enzymes in Dichlorprop Degradation

Enzyme Class Specific Enzyme Function in Degradation Pathway References Dioxygenase RdpA Initiates degradation of (R)-dichlorprop to 2,4-dichlorophenol. mdpi.com SdpA Initiates degradation of (S)-dichlorprop to 2,4-dichlorophenol. [3, 26] TfdB Hydroxylates 2,4-dichlorophenol to 3,5-dichlorocatechol. [1, 6, 13] TfdC Cleaves the aromatic ring of 3,5-dichlorocatechol. asm.org Hydrolase Esterase/Lipase Hydrolyzes the isobutyl ester to form dichlorprop acid. researchgate.net TfdE Converts 2-chlorodienelactone to 2-chloromaleylacetate. asm.org

The enzymatic machinery for dichlorprop and 2,4-D degradation is encoded by specific genes, often clustered together on plasmids or the bacterial chromosome. The most well-characterized genetic system is the tfd gene cluster.

tfd Gene Cluster : First identified on the pJP4 plasmid in Cupriavidus necator JMP134, the tfd genes encode the enzymes for the complete catabolism of 2,4-D. mdpi.comnih.govThe cluster typically includes:

tfdA: Encodes the initial α-ketoglutarate-dependent 2,4-D dioxygenase. researchgate.net * tfdB: Encodes the 2,4-dichlorophenol hydroxylase. researchgate.net * tfdC, tfdD, tfdE, tfdF: Encode the enzymes for the subsequent steps of ring cleavage and processing, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net * tfdR and tfdT: These are regulatory genes that control the expression of the catabolic genes in response to the presence of the herbicide. mdpi.com Genomic and phylogenetic analyses have revealed that tfd clusters can be classified into at least four different types (tfdI, tfdII, tfdIII, tfdIV), which have evolved through processes like horizontal gene transfer. nih.govbiorxiv.orgnih.gov

rdpA and sdpA Genes : These genes are specific to the degradation of the chiral herbicide dichlorprop. They encode the enantioselective dioxygenases RdpA and SdpA, respectively. nih.govnih.govStudies have shown that amendment of soil with dichlorprop leads to a significant increase in the abundance and expression of both rdpA and sdpA genes in the indigenous microbial community, indicating their crucial role in the herbicide's in-situ degradation. nih.govnih.govThe transcripts for rdpA and sdpA have been found to be highly similar to those in Delftia acidovorans and Sphingomonas herbicidovorans, respectively. nih.gov

The efficiency of microbial degradation of dichlorprop is not constant but is influenced by a range of environmental and physicochemical factors.

Temperature : Temperature significantly affects microbial activity and enzyme kinetics. For Cupriavidus campinensis BJ71, the optimal temperature for 2,4-D degradation was found to be 30°C. nih.govDegradation rates were markedly lower at higher temperatures (e.g., 34°C). nih.govStudies on Cupriavidus gilardii T-1 showed a higher optimal temperature range of 37-42°C for 2,4-D degradation. researchgate.net* pH : The pH of the soil or water matrix is another critical factor. The optimal pH for degradation by C. campinensis BJ71 was 7.0, though the strain could tolerate a wide range from pH 5.0 to 10.0. nih.govSimilarly, C. gilardii T-1 showed optimal degradation in a pH range of 7.0-9.0. researchgate.netExtreme pH values can inhibit the activity of degradative enzymes. researchgate.net* Soil Properties : The type of soil influences degradation rates. Inoculation of Pseudomonas fluorescens HH led to more efficient degradation of 2,4-D in loamy soil compared to other soil types. vjs.ac.vnSoil moisture is also key, with the highest degradation performance observed at 10% and 20% moisture content. vjs.ac.vnThe presence of organic carbon and other nutrients like nitrogen and phosphorus can also stimulate microbial activity and enhance degradation rates. vjs.ac.vnThe degradation of 2,4-D by C. campinensis BJ71 was significantly faster in non-sterile soil compared to sterile soil, highlighting the importance of the native microbial community. nih.gov

Table 3: Optimal Environmental Conditions for Degradation by Select Bacteria

Bacterial Strain Substrate Optimal Temperature (°C) Optimal pH References Cupriavidus campinensis BJ71 2,4-D 30 7.0 researchgate.net Cupriavidus gilardii T-1 2,4-D 37-42 7.0-9.0 nih.gov

In addition to microbial action, this compound and its hydrolysis product, dichlorprop, are susceptible to photochemical degradation. This process, driven by sunlight, is a significant factor in controlling the persistence of pesticides in the environment, particularly in surface waters. acs.org Irradiation of dichlorprop in aqueous solutions leads to its transformation into several photoproducts. The specific products formed depend on the presence of oxygen.

Aerobic Photolysis : When dichlorprop is photolyzed in the presence of oxygen, the primary degradation products include 2,4-dichlorophenol, 2-chlorophenol (B165306), 4-chlorophenol, and 2-(2-chlorophenoxy)propionic acid. acs.orgThis indicates that the main photochemical reactions are the cleavage of the aryloxy-carbon bond and the aryl-halogen bond (photodehalogenation). acs.org* Anaerobic Photolysis : Under an argon atmosphere (anaerobic conditions), the same major products are formed, along with 2,4-dichlorophenyl ethyl ether. acs.org The photochemical degradation of dichlorprop shares pathways with the more studied 2,4-D. acs.orgAdvanced oxidation processes, such as the photo-Fenton reaction (UV/H₂O₂/Fe³⁺), can significantly enhance the rate of photochemical degradation and mineralization of these herbicides, breaking them down completely into CO₂, H₂O, and inorganic chloride. researchgate.netresearchgate.netIn the absence of such catalysts, direct photolysis by UV light results in much lower degradation rates. researchgate.netmdpi.com

Chemical Hydrolysis of Ester Bonds in Aqueous Environments

The ester linkage in this compound is susceptible to hydrolysis in aqueous environments, a process that cleaves the ester to yield 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop) and isobutanol. This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.orglibretexts.org

Under acidic conditions, the hydrolysis is a reversible reaction, typically requiring heat and an excess of water to proceed to a significant extent. chemguide.co.uklibretexts.org The reaction with pure water is generally very slow. chemguide.co.uk Conversely, alkaline hydrolysis is an irreversible process that goes to completion. chemguide.co.uklibretexts.org This reaction, also known as saponification, involves the attack of a hydroxide (B78521) ion on the ester, resulting in the formation of an alcohol and the salt of the carboxylic acid. chemguide.co.uklibretexts.org

The rate of hydrolysis is influenced by the pH of the water, with the reaction being faster under alkaline conditions. chemrxiv.org While specific kinetic data for the isobutyl ester of dichlorprop is limited, the hydrolysis half-life for the related compound 2,4-D has been reported to be 39 days, providing an indication of its persistence in water. researchgate.netjuniperpublishers.com The stability of the ester bond is a critical factor in determining the compound's persistence in aquatic systems and its availability for transport and uptake by organisms.

Transport and Distribution within Environmental Matrices

Soil Adsorption, Desorption, and Mobility Dynamics

The movement of this compound through the soil is largely governed by its interaction with soil particles, a process that includes adsorption and desorption. As an ester, it is less polar than its acid metabolite, Dichlorprop. However, upon hydrolysis to the more water-soluble and anionic Dichlorprop, its mobility is significantly influenced by soil properties. researchgate.netnih.gov

The primary factors influencing the adsorption of the parent acid, and by extension the mobility of the ester, are soil organic matter content and pH. researchgate.netnih.gov Adsorption generally increases with higher organic matter content and lower soil pH. researchgate.netnih.gov In soils with higher organic matter, the compound can be more strongly retained, reducing its mobility. scialert.net Conversely, in soils with low organic matter and alkaline pH, the anionic form of the acid is more readily repelled by negatively charged clay and organic matter particles, leading to increased mobility. nih.gov

Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process. Studies on the related 2,4-D have shown that desorption can be significant, particularly in soils with lower organic matter content. scialert.net The dynamic equilibrium between adsorption and desorption dictates the concentration of the compound in the soil water and, consequently, its potential for leaching and runoff.

Table 1: Factors Influencing Soil Dynamics of this compound and its Metabolite

| Factor | Influence on Adsorption | Influence on Mobility |

| Soil Organic Matter | Increases adsorption. researchgate.netnih.gov | Decreases mobility. scialert.net |

| Soil pH | Adsorption is higher at lower pH. researchgate.netnih.gov | Mobility increases at higher (alkaline) pH. nih.gov |

| Clay Content | Can increase adsorption. nih.gov | Can decrease mobility. scialert.net |

| Hydrolysis to Acid | The resulting acid is more prone to leaching. | Increases potential mobility. nih.gov |

Leaching Potential to Subsurface and Groundwater Systems

The potential for this compound to leach into groundwater is a significant environmental concern, primarily driven by the mobility of its Dichlorprop metabolite. mdpi.com The relatively high water solubility and low soil-adsorption coefficient of the parent acid suggest a high potential for movement through the soil profile. scialert.net

Field studies on Dichlorprop have demonstrated that leaching is highly dependent on soil type and precipitation patterns. nih.govcapes.gov.br In a study comparing clay and peat soils, leaching was observed in both, but the patterns were complex. nih.gov Interestingly, under "worst-case" irrigation scenarios with higher water input, the total amount of Dichlorprop leached was lower. nih.gov This was attributed to preferential flow paths, or macropores, in the drier soil of the "average" watering regime, which allowed for rapid transport of the herbicide to the subsoil where degradation is slower. nih.gov Once in the subsoil, it can be stored and gradually leached to groundwater. nih.gov

These findings highlight that wet years may not always represent the worst-case scenario for pesticide leaching, especially in structured soils where macropore flow is a dominant transport mechanism. nih.gov

Table 2: Dichlorprop Leaching in Different Soil Types and Irrigation Regimes

| Soil Type | Irrigation Level | Total Water Input (mm/year) | Dichlorprop Leached (g a.i./ha) |

| Clay | Average | 664 | 3.22 |

| Clay | Worst-case | 749 | 0.26 |

| Peat | Average | 664 | 28.9 |

| Peat | Worst-case | 749 | 2.67 |

Data adapted from a study on Dichlorprop leaching over a 5-month period. nih.gov

Surface Runoff and Contamination of Adjacent Aquatic Ecosystems

Surface runoff is another critical pathway for the transport of this compound from agricultural and turf areas to nearby streams, rivers, and lakes. researchgate.netnih.gov The risk of runoff is highest when rainfall occurs shortly after application, before the compound has been absorbed by plants or degraded in the soil. researchgate.net

The amount of runoff is influenced by several factors, including the intensity and duration of rainfall, soil type, slope of the land, and vegetative cover. Ester formulations, being less water-soluble than the acid form, may have a greater affinity for soil particles, but they can still be transported with eroded soil during heavy rainfall events. Once in an aquatic environment, the ester can hydrolyze to the more soluble acid form, contributing to water contamination. juniperpublishers.com The presence of this herbicide in surface waters can have adverse effects on non-target aquatic organisms. nih.govresearchgate.net

Volatilization and Atmospheric Transport Processes

Ester formulations of phenoxy herbicides, including this compound, are known to be more volatile than their salt or acid counterparts. researchgate.netjuniperpublishers.com Volatilization is the process by which the chemical transforms from a solid or liquid state into a vapor, allowing it to be transported in the atmosphere. nih.gov

The rate of volatilization is influenced by environmental conditions such as temperature, wind speed, and soil moisture. Higher temperatures and wind speeds increase the rate of volatilization. This atmospheric transport can lead to the deposition of the compound in areas far from the original application site, potentially impacting sensitive non-target vegetation and ecosystems. juniperpublishers.com

Biotransformation in Non-Target Organisms within Aquatic and Terrestrial Food Webs

Once in the environment, this compound and its primary metabolite, Dichlorprop, can be taken up and transformed by a variety of non-target organisms.

In aquatic ecosystems, fish have been shown to take up the related 2,4-D. However, it is also rapidly broken down and excreted, primarily as the unchanged acid, suggesting a low potential for bioaccumulation. researchgate.net The half-life of 2,4-D in trout has been reported to be as short as 2.4 hours. researchgate.net

In terrestrial environments, microbial degradation is the most significant process for the breakdown of phenoxy herbicides in the soil. researchgate.net A diverse range of soil microorganisms can utilize these compounds as a source of carbon and energy. The primary degradation pathway involves the cleavage of the ether bond, followed by the opening and degradation of the aromatic ring. researchgate.net

Enzymatic processes within organisms can also lead to the transformation of these compounds. For instance, studies on the methyl ester of Dichlorprop have shown that lipases from fungi, such as Aspergillus niger, can enantioselectively hydrolyze the ester. nih.gov This indicates that specific enzymes in non-target organisms can play a role in the biotransformation and detoxification of this class of herbicides. nih.gov The efficiency of these biotransformation processes is a key determinant of the persistence and potential for food web transfer of this compound.

Metabolic Pathways in Aquatic Biota (e.g., Fish, Invertebrates)

Direct metabolic studies on this compound in aquatic organisms are not extensively documented in publicly available literature. However, the metabolic fate of this compound can be largely inferred from the well-studied behavior of other 2,4-D esters in aquatic environments. The primary and most significant metabolic transformation that 2,4-D esters undergo in aquatic biota is hydrolysis. juniperpublishers.comfao.orginchem.org

Upon absorption by aquatic organisms such as fish and invertebrates, this compound is expected to be rapidly hydrolyzed by esterase enzymes. This enzymatic cleavage breaks the ester bond, yielding the parent acid, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), and isobutanol. The greater toxicity sometimes observed in ester formulations of phenoxy herbicides for aquatic life is often attributed to the higher lipophilicity of the ester, which facilitates faster absorption across biological membranes like gills. juniperpublishers.com Once absorbed, the subsequent hydrolysis to the more polar acid form can lead to internal exposure.

The rate of this hydrolysis can be influenced by various factors, including the specific species, the organism's physiological condition, and the activity of its enzymatic systems. For instance, in fish, the liver is a primary site of detoxification and metabolism, and it is likely that esterases in the liver and other tissues play a crucial role in this conversion. inchem.org

Following the initial hydrolysis, the resulting Dichlorprop would then be subject to further metabolic processes that are characteristic of phenoxy acid herbicides. These can include conjugation with endogenous molecules like glucose or amino acids to form more water-soluble compounds that can be more readily excreted from the organism. The isobutanol formed during hydrolysis is a simple alcohol that is expected to be readily metabolized and eliminated.

It is important to note that the metabolic pathways can vary between different aquatic species, leading to species-specific sensitivities to the compound.

Considerations of Bioaccumulation Potential and Trophic Transfer

The potential for a chemical to bioaccumulate in an organism and be transferred through the food web is a critical aspect of its environmental risk assessment. This potential is often initially assessed using the octanol-water partition coefficient (Log Kow), a measure of a chemical's lipophilicity. wikipedia.org Chemicals with a high Log Kow are more likely to partition into the fatty tissues of organisms and thus have a higher bioaccumulation potential. nih.gov

However, the bioaccumulation potential of this compound is significantly mitigated by its rapid hydrolysis to the less lipophilic Dichlorprop. fao.orginchem.org This rapid biotransformation limits the extent to which the parent ester can accumulate in tissues. Studies on 2,4-D and its various esters have generally shown a low potential for significant bioaccumulation or biomagnification in aquatic food webs. fao.orgwaterquality.gov.au

Trophic transfer, the movement of a contaminant through the food chain, is also considered to be limited for 2,4-D and its derivatives. The rapid metabolism and excretion of the parent acid work against its significant transfer to higher trophic levels.

Interactive Data Table: Physicochemical Properties and Bioaccumulation Indicators

| Compound Name | CAS Number | Property | Value | Reference |

| This compound | Not available in provided sources | - | - | - |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | Log Kow | 2.81 | ilo.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 | BCF (Golden orfe) | <10 | inchem.org |

Plant Metabolism and Intrinsic Detoxification Mechanisms

Uptake and Translocation Dynamics within Plant Tissues

The initial interaction of Isobutyl 2-(2,4-dichlorophenoxy)propionate with a plant involves its uptake through the foliage or roots. As an ester, this compound is lipophilic (fat-soluble), a characteristic that enhances its ability to penetrate the waxy cuticle of plant leaves. cymitquimica.com This lipophilicity facilitates rapid absorption into the plant tissues compared to its more polar acid form. ucanr.edu

Once absorbed, the isobutyl ester itself does not typically undergo significant long-distance transport. ucanr.edu Instead, it is rapidly hydrolyzed within the plant cells to its biologically active acid form, 2-(2,4-dichlorophenoxy)propanoic acid (also known as dichlorprop). ucanr.edunih.gov This resulting acid is more water-soluble and is the primary form that is translocated throughout the plant via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (source) to other parts of the plant like the roots and growing points (sinks). ucanr.edu Studies on the related compound 2,4-D have shown that the carboxyl-labeled ester residue moves in a basipetal direction towards the roots and young leaves, indicating phloem transport. ucanr.edu The efficiency of translocation can be influenced by various factors, including plant species, growth stage, and environmental conditions. nih.gov The distribution of the absorbed herbicide is critical, as its accumulation in meristematic tissues is what leads to the disruption of plant growth.

Detailed Biotransformation Pathways in Susceptible and Herbicide-Resistant Plant Species

The detoxification of this compound is a multi-phase process designed to convert the active, toxic molecule into inactive, water-soluble conjugates that can be safely compartmentalized or degraded. This process is often categorized into three phases: modification (Phase I), conjugation (Phase II), and compartmentalization or further degradation (Phase III). usda.govunl.edu

The very first and a critical step in the metabolism of this compound within the plant is its hydrolysis. ucanr.edu This reaction is catalyzed by esterase enzymes present in plant cells, which cleave the ester bond, releasing the free acid, dichlorprop (B359615), and isobutanol. nih.govcapes.gov.br

This hydrolysis is crucial because the herbicidal activity is primarily associated with the acid form (dichlorprop), which mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds. nih.govwikipedia.org Evidence from studies with radiolabeled 2,4-D esters shows that the alcohol portion of the ester remains in the treated leaf, while the acid portion is translocated, confirming that hydrolysis occurs upon or shortly after absorption. ucanr.edu

Following hydrolysis to dichlorprop, the plant employs Phase II detoxification pathways to further neutralize the molecule. The primary mechanism is conjugation, where the plant attaches a sugar molecule or an amino acid to the herbicide, rendering it inactive and more water-soluble. unl.eduunl.edu

Glycosylation: The most common conjugation reaction involves the attachment of glucose to the carboxylic acid group of dichlorprop, forming a glucose ester. unl.edu This reaction is catalyzed by glucosyltransferases. While this conjugation significantly reduces the phytotoxicity of the herbicide, these glucose esters can sometimes be hydrolyzed back to the active acid form by certain plant enzymes, making it a reversible detoxification step. unl.edu

Amino Acid Conjugation: Plants can also conjugate dichlorprop with amino acids, such as aspartate. This process also serves to inactivate the herbicide and increase its polarity.

These conjugation reactions effectively remove the active herbicide from the cytosol, preventing it from interfering with plant hormone pathways. unl.edunih.gov

In addition to conjugation, the dichlorophenoxy ring structure of dichlorprop can be modified through Phase I oxidation reactions, primarily hydroxylation. nih.gov This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the molecule. This reaction increases the molecule's reactivity and water solubility, and often serves as a preparatory step for subsequent conjugation reactions. nih.gov

Following hydroxylation, the aromatic ring can be cleaved, leading to the complete degradation of the herbicide molecule. The side-chain of dichlorprop can also be degraded, ultimately breaking down to 2,4-dichlorophenol (B122985). nih.gov These degradation processes represent a permanent detoxification of the herbicide.

The key enzymes responsible for the oxidative metabolism (Phase I reactions) of many herbicides, including phenoxy auxins like dichlorprop, are the Cytochrome P450 monooxygenases (P450s). researchgate.netndl.go.jp These are a large and diverse family of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of the herbicide's aromatic ring. researchgate.netnih.govnih.gov

P450s are essential components of the plant's defense system against xenobiotics. frontiersin.org By hydroxylating dichlorprop, P450s reduce its phytotoxicity and facilitate its subsequent conjugation to glucose or other molecules in Phase II of the detoxification process. researchgate.net The activity and diversity of P450 enzymes can vary significantly between different plant species, which is a key factor in the selective action of many herbicides. nih.gov

Implications of Differential Metabolism for Herbicide Resistance Evolution in Weeds

The evolution of herbicide resistance in weed populations is a major challenge in agriculture, and non-target-site resistance (NTSR) is a primary mechanism. nih.govresearchgate.net NTSR often involves enhanced metabolism of the herbicide, where resistant weeds detoxify the chemical much more rapidly and efficiently than susceptible weeds. usda.govnih.govresearchgate.net

In the context of this compound, resistance can evolve in a weed population through the selection of individuals that have a greater capacity to carry out the detoxification pathways described above. This is often linked to the overexpression of the genes encoding key detoxification enzymes, particularly Cytochrome P450 monooxygenases. usda.govnih.govresearchgate.net

Resistant weed biotypes may exhibit elevated levels of specific P450s that are highly effective at hydroxylating dichlorprop. usda.gov This rapid hydroxylation, followed by swift conjugation, prevents the herbicide from accumulating to lethal concentrations at its target site in the plant's cells. Because this mechanism is not specific to a single herbicide but to a class of chemicals or detoxification pathway, metabolic resistance can confer cross-resistance to multiple herbicides, even those with different modes of action, making it a particularly problematic form of resistance. researchgate.net

Intracellular Compartmentalization and Sequestration of Metabolites

The detoxification of xenobiotics, including herbicides like this compound, within plant cells is a highly organized process that relies on the spatial separation of metabolic pathways and the sequestration of potentially harmful compounds. This intracellular compartmentalization is crucial for protecting sensitive cellular components from the herbicide and its metabolic byproducts. The primary destination for the sequestration of herbicide metabolites is the vacuole, a large, membrane-bound organelle that can occupy a significant portion of the plant cell volume.

Upon entering the plant cell, this compound is expected to undergo hydrolysis, releasing the active acid form, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop). This initial transformation is a critical step, as the resulting acid is more amenable to further metabolic detoxification reactions. While specific studies on the isobutyl ester are limited, research on analogous compounds such as the isopropyl ester of 2,4-D has shown that hydrolysis is a key metabolic event. In studies with lemons and barley treated with radiolabeled 2,4-D isopropyl ester, the ester was hydrolyzed, and the resulting 2,4-D acid was then conjugated with plant constituents.

Following the initial hydrolysis, the Dichlorprop acid undergoes further metabolism, primarily through conjugation with sugars or amino acids. These conjugation reactions increase the water solubility of the metabolites and mark them for transport and sequestration. In various plant species, the metabolism of the closely related herbicide 2,4-D leads to the formation of glucose esters and amino acid conjugates, such as those with aspartic and glutamic acid. For instance, in bean and soybean plants, major metabolites of 2,4-D include 4-O-β-D-glucosides of hydroxylated forms of the herbicide, as well as N-(2,4-dichlorophenoxyacetyl)-L-aspartic and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acids. nih.gov In cereals, the 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose conjugate is predominant. nih.gov

The transport of these conjugated metabolites into the vacuole is an active process mediated by specific transporters located on the tonoplast, the vacuolar membrane. Members of the ATP-binding cassette (ABC) transporter superfamily are strongly implicated in the sequestration of herbicide metabolites. These transporters utilize the energy from ATP hydrolysis to move a wide range of substrates, including conjugated xenobiotics, into the vacuole against a concentration gradient. This active transport mechanism is essential for accumulating high concentrations of detoxified metabolites within the vacuole, effectively removing them from the cytoplasm where they could interfere with cellular processes.

Table 1: Predicted Intracellular Fate and Compartmentalization of this compound Metabolites

| Step | Process | Location | Key Molecules Involved | Predicted Metabolites |

| 1 | Uptake | Plasma Membrane | Passive diffusion/transporters | This compound |

| 2 | Hydrolysis | Cytoplasm | Esterases | 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), Isobutanol |

| 3 | Conjugation | Cytoplasm/Endoplasmic Reticulum | UDP-glucosyltransferases, etc. | Dichlorprop-glucose esters, Dichlorprop-amino acid conjugates |

| 4 | Sequestration | Tonoplast (Vacuolar Membrane) | ABC transporters | Conjugated Dichlorprop metabolites |

| 5 | Storage | Vacuole | - | Sequestered Dichlorprop metabolites |

This compartmentalization strategy ensures that the toxic effects of the herbicide are minimized, allowing the plant to tolerate its presence. The efficiency of this detoxification and sequestration system is a key determinant of a plant's sensitivity or resistance to phenoxypropionic acid herbicides.

Advanced Analytical Methodologies for Environmental and Biological Matrix Characterization

Comprehensive Extraction and Sample Preparation Techniques for Diverse Matrices (Soil, Water, Sediment, Plant Tissue)

The initial and most critical step in the analysis of Isobutyl 2-(2,4-dichlorophenoxy)propionate is its efficient extraction from various matrices. Since the ester is readily hydrolyzed to its parent acid, dichlorprop (B359615) (2,4-DP), under both acidic and alkaline conditions, many methods focus on extracting the more stable acid form. nih.gov The choice of extraction technique depends on the matrix's physical and chemical properties.

For soil and sediment samples , a common approach involves initial hydrolysis followed by extraction. Samples can be treated with a sodium hydroxide (B78521) solution and heated overnight to ensure the complete conversion of the ester to the dichlorprop acid. epa.gov Following hydrolysis, the sample is acidified to a pH of approximately 3 to protonate the acid, making it amenable to extraction with an organic solvent. epa.gov Soxhlet extraction is a robust technique for these matrices, with studies showing that an extraction time of 4 hours is often optimal for achieving high recovery rates. semanticscholar.orgresearchgate.net Solvents like methanol (B129727) are frequently used in this process. semanticscholar.orgresearchgate.net Another effective method is sonication extraction, where the sample is agitated with a solvent such as dichloromethane (B109758) or acetone (B3395972) in an ultrasonic bath. mdpi.com

For water samples , which may contain the herbicide through runoff or spray drift, extraction methods aim to isolate and concentrate the analyte from a large volume. semanticscholar.org Salt-assisted liquid-liquid extraction (SALLE) has proven to be a simple, fast, and effective technique. researchgate.net In this method, a water-miscible organic solvent like acetonitrile (B52724) is used for extraction, and a salt such as sodium chloride is added to induce phase separation, driving the analyte into the organic layer. researchgate.net Alternatively, solid-phase extraction (SPE) provides a reliable method for concentrating acidic herbicides from water, often replacing older liquid-liquid extraction techniques. lcms.cz

In plant tissues , the analysis is complicated by the potential for the herbicide to form conjugates, such as glucosides. nih.gov To determine the total residue, a deconjugation step is necessary. Enzymatic deconjugation, using enzymes like α- and β-glucosidase from Aspergillus niger, offers a mild alternative to harsh alkaline hydrolysis and can achieve complete conversion of glucosides to the free acid. nih.gov After deconjugation, the extraction proceeds similarly to that for soil or water samples.

The table below summarizes common extraction techniques for dichlorprop and its esters.

Extraction Techniques for Dichlorprop Analysis

| Matrix | Extraction Technique | Key Parameters | Typical Solvents | Reference |

|---|---|---|---|---|

| Soil/Sediment | Soxhlet Extraction | Requires hydrolysis pre-treatment; Optimal extraction time of 4 hours. | Methanol | semanticscholar.orgresearchgate.net |

| Soil/Sediment | Sonication Extraction | Sample is sonicated with a solvent for ~40 minutes. | Dichloromethane, Acetone | mdpi.com |

| Water | Salt-Assisted Liquid-Liquid Extraction (SALLE) | Uses a salting-out agent to induce phase separation. | Acetonitrile (extractant), Sodium Chloride (salt) | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | Concentration step often used prior to LC-MS/MS analysis. | N/A (sorbent-based) | lcms.cz |

| Plant Tissue | Enzymatic Deconjugation | Uses enzymes (e.g., glucosidase) to cleave conjugates before extraction. | N/A (enzymatic reaction) | nih.gov |

High-Resolution Chromatographic Separation and Detection Techniques

Following extraction and sample clean-up, chromatographic techniques are employed to separate the analyte of interest from co-extracted matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dichlorprop, the hydrolysis product of this compound. semanticscholar.orgresearchgate.net Due to the polar and acidic nature of dichlorprop, reversed-phase HPLC is the most common separation mode. nih.govmdpi.com

A typical HPLC system utilizes a C18 column, which provides excellent separation for phenoxy acids. epa.govmdpi.com The mobile phase usually consists of a mixture of an organic solvent, such as methanol or acetonitrile, and acidified water (e.g., with formic or orthophosphoric acid) in a gradient elution mode. epa.govresearchgate.net The acidic modifier ensures that the analyte remains in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column.

For detection, tandem mass spectrometry (LC-MS/MS) has become the preferred technique due to its superior sensitivity and selectivity, largely supplanting older methods. lcms.cz It allows for the detection of analytes at very low concentrations, often well below the maximum residue limits set by regulatory bodies. lcms.cz An Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer is an example of a system used for this purpose. epa.gov Photodiode array (PDA) detectors are also used, providing spectral information that can aid in peak identification. mdpi.com

Typical HPLC Conditions for Dichlorprop Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Phenomenex Onyx C18 Monolithic) | epa.gov |

| Mobile Phase | Gradient of acidified water (e.g., 0.1% formic acid) and methanol/acetonitrile. | epa.gov |

| Flow Rate | Typically 1.0 mL/min. | mdpi.com |

| Detector | Tandem Mass Spectrometry (MS/MS) or Photodiode Array (PDA). | lcms.czmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound and its metabolites. unl.edu While the ester itself can be analyzed directly, the parent acid, dichlorprop, is not volatile and requires a derivatization step to convert it into a more volatile form suitable for GC analysis. nih.gov

The GC-MS analysis of lipophilic extracts can identify a wide range of compounds present in a sample. nih.gov For a typical GC-MS run, a capillary column such as a DB-5 is used. nih.gov The oven temperature is programmed to ramp up, for instance, from an initial hold at 50-60°C to a final temperature of around 300°C, to effectively separate compounds based on their boiling points. mdpi.comnih.gov Helium is commonly used as the carrier gas. mdpi.com Detection is achieved with a mass spectrometer operating in full scan mode, which provides detailed mass spectra that can be compared against libraries for compound identification. mdpi.com GC-MS is particularly useful for profiling various organic compounds in complex mixtures and can be used to identify metabolites and degradation products. pharmacyjournal.inforesearchgate.net

Immunoassay Techniques for Rapid Screening and Quantitative Analysis

Immunoassays offer a rapid, cost-effective, and sensitive alternative to chromatographic methods, making them ideal for high-throughput screening of samples. escholarship.org These techniques are based on the specific binding between an antibody and the target analyte (antigen).

Fluorescence Polarization Immunoassay (FPIA) has been successfully developed for the screening of dichlorprop. fao.org This method relies on the competition between the free analyte in the sample and a fluorescein-labeled dichlorprop tracer for a limited number of antibody binding sites. fao.orgnih.gov When the tracer is bound by the larger antibody molecule, its rotation slows, resulting in a high fluorescence polarization signal. nih.gov Conversely, in the presence of dichlorprop from a sample, more tracer remains free, leading to a lower polarization signal. FPIA is a homogeneous assay, meaning it does not require the separation and washing steps characteristic of other immunoassays like ELISA, and the analysis time can be as short as 5 minutes. nih.govpublichealthtoxicology.com Nanobodies, a type of recombinant antibody, have also been developed to create highly specific and sensitive immunoassays for related compounds like 2,4-D, demonstrating the potential for developing advanced immunochemical tools for this compound. escholarship.org

Spectroscopic and Spectrometric Characterization of Metabolites (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

While chromatographic methods are excellent for separation and quantification, the unambiguous identification of unknown metabolites often requires the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). unl.edufrontiersin.org These two techniques are highly complementary.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. frontiersin.org However, this alone is often insufficient for complete structural elucidation.

NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of atoms (primarily 1H and 13C) within a molecule, offering direct insights into its structure. frontiersin.orgmdpi.com While MS is generally more sensitive, NMR is inherently quantitative and non-destructive. mdpi.comnih.gov Techniques like 2D NMR (e.g., HSQC, J-Res) can help to resolve overlapping signals in complex mixtures and establish connectivity between atoms, which is crucial for identifying novel compounds. mdpi.comnih.gov The combination of MS and NMR improves the detection and annotation of metabolites, with some studies showing that certain key metabolites may be missed if only one technique is used. nih.gov

Rigorous Method Validation Parameters: Linearity, Limits of Detection and Quantification, Recovery, and Precision

To ensure that an analytical method is reliable and fit for purpose, it must be rigorously validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or SANTE. nih.govmdpi.com Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), recovery (accuracy), and precision.

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by a calibration curve, and a high coefficient of determination (R²) value (e.g., ≥ 0.99) is desired. semanticscholar.orgmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. semanticscholar.orgresearchgate.net For the analysis of dichlorprop and related compounds in soil, LOQs are often set at 0.01 mg/kg. epa.gov In water analysis, LOQs can be as low as 1.0 ng/mL. researchgate.net

Recovery: This parameter, also known as accuracy, measures the extent to which the method can correctly determine the known amount of an analyte in a spiked sample. Recoveries are typically expressed as a percentage, with acceptable ranges often falling between 70% and 120%. lcms.cznih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 15-20% being generally acceptable, depending on the concentration level. lcms.cznih.gov

The table below presents typical validation data for the analysis of dichlorprop.

Method Validation Parameters for Dichlorprop Analysis

| Parameter | Matrix | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | Water/Soil | ≥ 0.9957 | semanticscholar.orgresearchgate.net |

| LOD | Water | 0.3 ng/mL | researchgate.net |

| LOQ | Soil | 0.01 mg/kg | epa.gov |

| LOQ | Water | 1.0 ng/mL - 2 µg/mL | semanticscholar.orgresearchgate.net |

| Recovery (%) | Wheat/Linseed | 76% - 117% | nih.gov |

| Recovery (%) | Water/Soil | 80% - 100% | semanticscholar.org |

| Precision (RSD%) | Wheat/Linseed | ≤ 13% | nih.gov |

| Precision (RSD%) | Water | ≤ 7.2% | researchgate.net |

Ecological Interactions and Mechanisms of Non Target Organism Response

Ecological Impact on Aquatic Ecosystems

When Isobutyl 2-(2,4-dichlorophenoxy)propionate enters aquatic environments, it poses a risk to the health and structure of these sensitive ecosystems. Its impact is twofold, affecting aquatic organisms directly through toxicity and indirectly by altering the physical and chemical properties of their habitat.

Effects on Non-Target Aquatic Flora and Fauna, including Vascular Plants and Invertebrates

The ester forms of phenoxy herbicides, such as this compound, are generally considered to be more toxic to aquatic fauna than their acid or salt counterparts. This is particularly true for fish and aquatic invertebrates, which can be vital components of the aquatic food web.

Aquatic Fauna: Studies on related compounds provide insight into the potential toxicity. The butoxyethyl ester of 2,4-DP (Dichlorprop) is classified as highly toxic to fish and freshwater invertebrates. Similarly, various esters of the related herbicide 2,4-D are rated from "slightly toxic" to "highly toxic" to fish and "moderately toxic" to freshwater invertebrates. epa.gov The toxicity of these esters can be significant; for example, Dichlorprop-P (B76475) 2-ethylhexyl ester shows moderate acute toxicity to fish and aquatic invertebrates like Daphnia magna. herts.ac.ukapvma.gov.au While specific data for the isobutyl ester is limited, the trend suggests a notable risk to aquatic animal life. Exposure to 2,4-D based herbicides has been shown to impair visually guided behaviors essential for survival in larval fish by affecting neural circuit development and function. nih.gov

Aquatic Flora: As a herbicide, all forms of dichlorprop (B359615) and related phenoxy compounds exhibit high toxicity to non-target vascular aquatic plants. epa.gov Unintended exposure can lead to the damage or elimination of native aquatic vegetation. This loss of plant life can have significant indirect consequences, such as the reduction of habitat and physical cover for fish and invertebrates, which can leave them more vulnerable to predation. epa.gov

Ecotoxicity of Dichlorprop and Related Esters to Aquatic Organisms

| Compound | Organism | Endpoint | Toxicity Value (mg/L) | Classification |

|---|---|---|---|---|

| Dichlorprop-P | Fish | LC50 | >1.0 | Moderately Toxic herts.ac.uk |

| Dichlorprop-P | Aquatic Invertebrates (e.g., Daphnia) | EC50 | >1.0 | Slightly to Moderately Toxic herts.ac.uk |

| Dichlorprop-P | Aquatic Plants | EC50 | >0.1 - 1.0 | Moderately Toxic herts.ac.uk |

| Dichlorprop-P 2-ethylhexyl ester | Fish | LC50 | >1.0 | Moderately Toxic herts.ac.uk |

| Dichlorprop-P 2-ethylhexyl ester | Daphnia magna | EC50 | >1.0 | Moderately Toxic herts.ac.uk |

Mechanisms of Water Column Contamination and Distribution in Aquatic Environments

This compound can enter aquatic ecosystems through several primary pathways. Once in the water, its distribution and persistence are influenced by various physical and chemical processes.

Entry Pathways: The most common routes of contamination are surface runoff from treated agricultural or non-agricultural lands, spray drift during application, and leaching through the soil into groundwater that subsequently discharges into surface water bodies. nih.govcanada.ca Runoff is particularly likely if rainfall occurs shortly after application, washing the herbicide from soil and plant surfaces into nearby streams, rivers, or lakes. nih.gov Spray drift, the movement of airborne herbicide droplets away from the target area, can lead to direct deposition onto water surfaces. business.qld.gov.au

Transformation and Distribution: Upon entering the water, the isobutyl ester of dichlorprop undergoes hydrolysis, a chemical reaction with water, converting it into dichlorprop acid. apvma.gov.au This process is a critical step in its environmental fate, as the acid form has different properties, notably higher water solubility and mobility, than the parent ester. The rate of hydrolysis can be influenced by factors such as pH. apvma.gov.au While the ester form is less mobile, its rapid conversion to the more soluble acid facilitates its distribution throughout the water column. The dichlorprop acid is then subject to further degradation, primarily through microbial action (biotransformation) and breakdown by sunlight (phototransformation). canada.ca

Ecological Impact on Terrestrial Ecosystems

On land, the ecological effects of this compound are centered on its potent herbicidal activity and its interaction with the complex soil environment.

Effects on Non-Target Terrestrial Plants and Plant Communities

As a synthetic auxin herbicide, this compound is designed to be highly effective against broadleaf plants. herts.ac.uk Its mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled, disorganized cell division and growth that ultimately damages the plant's vascular tissue and causes death. wikipedia.org

When this herbicide moves off-target, primarily through spray drift, it can cause significant damage to desirable non-target plants and alter the composition of natural plant communities. edupublishers.in Even low concentrations of drifted herbicide can cause sublethal effects such as stunted growth, leaf and stem twisting, reduced flowering, and decreased seed production. mst.dknih.gov This can lead to a decline in plant biodiversity in areas adjacent to treated fields, such as hedgerows and field margins. mst.dk The loss of sensitive native species can alter the competitive dynamics within the plant community, potentially allowing more resistant or invasive species to become dominant. edupublishers.in

Influence on Soil Microbial Community Structure and Function, including Enzyme Activity

The soil microbial community is essential for nutrient cycling and soil health. Upon reaching the soil, this compound hydrolyzes to dichlorprop acid, which can then be acted upon by soil microorganisms. The interaction is complex, involving both degradation of the herbicide and potential toxic effects on the microbial community.

Summary of Dichlorprop's Influence on Soil Microbial Communities

| Aspect | Observed Effect | Mechanism/Reason |

|---|---|---|

| Biodegradation | Primary route of dissipation in soil. nih.gov | Microorganisms (e.g., Sphingomonadaceae) use dichlorprop as a carbon source. nih.gov |

| Bacterial Diversity | Can increase diversity and abundance of specific degrader taxa. nih.gov | Selective pressure favors bacteria capable of metabolizing the herbicide. |

| Enzyme Activity (Specific) | Induces expression of dioxygenase genes involved in degradation. nih.gov | Presence of the substrate (dichlorprop) triggers enzyme production. |

| Community Structure | Variable; can shift bacteria-to-fungi ratio at high concentrations. researchgate.net | Differential toxicity and utilization of the compound by different microbial groups. |

| Enzyme Activity (General) | Variable; potential for transient toxic effects on enzymes like dehydrogenase. nih.gov | Impact is often less significant than factors like soil organic matter. mdpi.com |

Indirect Ecological Pathways Affecting Terrestrial Invertebrates and Vertebrates

The most significant ecological impacts of this compound on terrestrial animals are often indirect, resulting from the intended herbicidal effect on plant life. pesticidestewardship.org By altering the habitat structure and food web, the effects of the herbicide can cascade through multiple trophic levels. usgs.gov

Habitat and Food Source Alteration: The removal of broadleaf plants from an ecosystem reduces the availability of food and shelter for a wide range of organisms. pesticidestewardship.org Herbivorous insects that rely on these specific plants for food will decline, which in turn reduces the food source for insectivorous birds, small mammals, and other predators. edupublishers.in The loss of flowering plants also negatively impacts pollinators like bees and butterflies. edupublishers.in

Impacts on Wildlife: Birds and small mammals may also be affected by the loss of vegetation for cover from predators and for nesting sites. edupublishers.in While direct toxicity to birds and earthworms is rated as moderate for dichlorprop, the disruption of their food supply and habitat can have more profound long-term effects on their populations. herts.ac.ukherts.ac.uk A reduction in the diversity and abundance of non-target plants leads to a less resilient ecosystem, impacting the entire food web that depends on that primary production. researchgate.net For example, a decline in plant diversity can disrupt mutualistic relationships, such as seed dispersal by animals, further altering the ecosystem's structure and function. researchgate.net

Evolutionary Dynamics of Herbicide Resistance in Weed Biotypes and their Ecological Ramifications

The continuous application of selective herbicides imposes significant pressure on weed populations, leading to the evolution of resistant biotypes. This phenomenon is a classic example of rapid evolution in response to anthropogenic environmental change. The evolutionary dynamics of herbicide resistance are governed by several factors, including the initial frequency of resistance alleles in the weed population, the mode of inheritance of resistance traits, the intensity of selection pressure, and the fitness of resistant individuals in the presence and absence of the herbicide.

This compound belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins, disrupting normal plant growth and development. While specific documented cases of resistance solely to this compound are not prevalent in scientific literature, resistance has been observed in the broader class of synthetic auxin herbicides. The evolution of resistance to these herbicides has been noted to be slower compared to other herbicide modes of action.